amine CAS No. 1016674-24-0](/img/structure/B3072181.png)

[(3,4-Difluorophenyl)methyl](ethyl)amine

説明

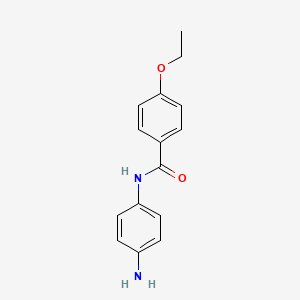

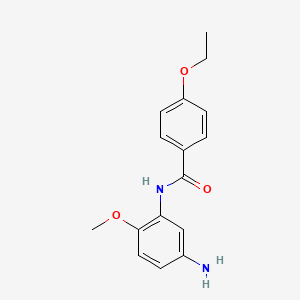

“(3,4-Difluorophenyl)methylamine” is a chemical compound with the CAS Number: 1193389-33-1 . It is also known as N-(3,4-difluorobenzyl)ethanamine hydrochloride . The molecular weight of this compound is 207.65 .

Molecular Structure Analysis

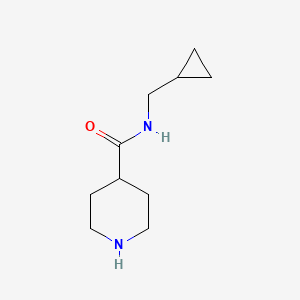

The InChI code for “(3,4-Difluorophenyl)methylamine” is 1S/C9H11F2N.ClH/c1-2-12-6-7-3-4-8(10)9(11)5-7;/h3-5,12H,2,6H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.

Physical And Chemical Properties Analysis

“(3,4-Difluorophenyl)methylamine” is a powder at room temperature .

科学的研究の応用

Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines

This research explores the cytotoxic properties of compounds synthesized using primary amines, including (3,4-Difluorophenyl)methylamine, against various cancer cell lines. The study found that these compounds exhibited potent cytotoxic effects, with some having IC(50) values less than 10 nM, indicating their potential as cancer therapeutics (Deady et al., 2003).

Encapsulation of Halides

Encapsulation of halides within the cavity of a pentafluorophenyl-substituted tripodal amine receptor

This study discusses a tripodal amine, closely related to (3,4-Difluorophenyl)methylamine, and its ability to encapsulate chloride and bromide ions. This finding is significant for understanding molecular interactions and designing receptor molecules for specific ions (Lakshminarayanan et al., 2007).

Ureido Sugars Synthesis

Synthesis of New Ureido Sugars, Derivatives of 2-Amino-2-deoxy-D-glucose and Amino Acids

This research used amino acid esters as amination agents, including derivatives similar to (3,4-Difluorophenyl)methylamine. It led to the creation of new ureido sugars, expanding the understanding of sugar derivatives and their potential applications (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

Anticancer Evaluation

Synthesis, characterization, and in vitro anticancer evaluation of novel 1,2,4-triazolin-3-one derivatives

This study synthesized and tested various compounds, akin to (3,4-Difluorophenyl)methylamine, against multiple human tumor cell lines. One of the compounds demonstrated significant anticancer activity, suggesting the potential of these derivatives in cancer treatment (Kattimani et al., 2013).

Antimicrobial Activity

SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY

This research synthesized ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, related to (3,4-Difluorophenyl)methylamine, and evaluated their antibacterial activity. The study contributes to the understanding of antimicrobial properties of novel synthetic compounds (Prasad et al., 2017).

Photocatalytic Functionalization

Photocatalytic N-Methylation of Amines over Pd/TiO2 for the Functionalization of Heterocycles and Pharmaceutical Intermediates

This study demonstrates the functionalization of amines, similar to (3,4-Difluorophenyl)methylamine, through photocatalytic N-methylation. The method was successful in synthesizing various tertiary N-methylamines, indicating its potential in creating pharmaceutical intermediates (Wang et al., 2018).

Electrochemical Oxidation

Electrochemical oxidation of primary amine in ionic liquid media

This research explored the electrochemical oxidation of primary amines, like (3,4-Difluorophenyl)methylamine, in ionic liquid media. It provided insights into modifying electrode surfaces, relevant for electrochemical applications (Ghilane et al., 2010).

Calcium Channel Agonist and Antagonist Analogs

Conformational features of calcium channel agonist and antagonist analogs of nifedipine

This study compared the conformations of calcium channel agonist and antagonist analogs, including compounds similar to (3,4-Difluorophenyl)methylamine. Understanding these conformations is crucial for designing effective calcium channel modulators (Langs & Triggle, 1984).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

特性

IUPAC Name |

N-[(3,4-difluorophenyl)methyl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N/c1-2-12-6-7-3-4-8(10)9(11)5-7/h3-5,12H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNIXDBFGGJQWOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC(=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3,4-Difluorophenyl)methyl](ethyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-Chloro-4-fluorophenyl)methyl]cyclopropanamine](/img/structure/B3072121.png)

![2-Methoxy-4-[(propylamino)methyl]phenol](/img/structure/B3072149.png)

![(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methanamine](/img/structure/B3072152.png)

![2-[(3-Methylpiperidin-1-YL)methyl]aniline](/img/structure/B3072202.png)